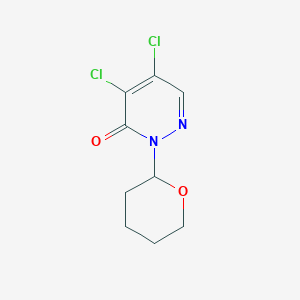

4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one

Description

Properties

IUPAC Name |

4,5-dichloro-2-(oxan-2-yl)pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2N2O2/c10-6-5-12-13(9(14)8(6)11)7-3-1-2-4-15-7/h5,7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEDZWNISULPNLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C(=O)C(=C(C=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Protected Pyridazinone Intermediate

An In-Depth Technical Guide to the Synthesis of 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one

In the landscape of modern medicinal chemistry and drug development, the pyridazinone scaffold is a privileged structure, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, cardiovascular, and anticancer properties.[1][2][3] The compound 4,5-dichloro-2H-pyridazin-3-one, in particular, serves as a highly versatile building block. Its two chlorine atoms at the C4 and C5 positions are amenable to nucleophilic substitution, allowing for the systematic elaboration of the core structure to generate libraries of potential therapeutic agents.[4][5]

However, the acidic N-H proton of the pyridazinone ring can interfere with many synthetic transformations, such as those involving organometallics or strongly basic conditions. To unlock the full synthetic potential of this scaffold, a robust protecting group strategy is essential. This guide provides a detailed examination of the synthesis of 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one, a key intermediate where the reactive nitrogen is masked by a tetrahydropyranyl (THP) group.

The selection of the THP group is strategic. It is introduced under mild acidic conditions and forms an acetal that is stable to a wide range of non-acidic reagents, including strong bases, nucleophiles, and hydrides.[6][7] Crucially, it can be cleanly removed under mild acidic hydrolysis, regenerating the parent pyridazinone when desired.[8][9] This guide, intended for researchers and drug development professionals, will detail the reaction mechanism, provide a field-proven experimental protocol, and discuss the analytical characterization and safe handling of this important synthetic intermediate.

Core Synthesis: Mechanism and Protocol

The synthesis involves the acid-catalyzed addition of the pyridazinone nitrogen to the double bond of 3,4-dihydro-2H-pyran (DHP).

Visualization of the Synthetic Workflow

The overall transformation from the starting material to the protected product is a straightforward, single-step procedure.

Caption: Mechanism of acid-catalyzed THP protection.

Detailed Experimental Protocol

This protocol is a self-validating system designed for clarity and reproducibility. Each step's rationale is implicitly tied to the reaction's requirements for an anhydrous, acid-catalyzed environment and subsequent purification.

Materials and Equipment:

-

Reagents: 4,5-Dichloro-2H-pyridazin-3-one, 3,4-Dihydro-2H-pyran (DHP), p-Toluenesulfonic acid monohydrate (TsOH·H₂O), Dichloromethane (DCM, anhydrous), Saturated sodium bicarbonate (NaHCO₃) solution, Brine (saturated NaCl solution), Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Equipment: Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel, separatory funnel, rotary evaporator, silica gel for column chromatography.

Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4,5-dichloro-2H-pyridazin-3-one (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O, approx. 0.05-0.1 eq). Stir the mixture at room temperature for 5 minutes.

-

Reagent Addition: Slowly add 3,4-dihydro-2H-pyran (DHP, 1.2-1.5 eq) dropwise to the solution at room temperature. A slight exotherm may be observed.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst.

-

Work-up (Extraction): Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure product.

Data Presentation and Characterization

The successful synthesis of the target compound must be confirmed through rigorous analytical characterization.

Table 1: Key Reaction and Product Parameters

| Parameter | Value | Source/Note |

| Starting Material | 4,5-Dichloro-2H-pyridazin-3-one | CAS: 932-22-9 [5] |

| Molecular Formula | C₉H₁₀Cl₂N₂O₂ | [10] |

| Molecular Weight | 249.09 g/mol | Calculated from formula [10] |

| Typical Yield | > 85% | Dependent on purification |

| Appearance | White to off-white solid | Expected physical state |

| Solvent | Dichloromethane (DCM) | Anhydrous |

| Catalyst | p-Toluenesulfonic acid (TsOH) | 0.05 - 0.1 equivalents |

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to see characteristic multiplets for the diastereotopic protons of the tetrahydropyran ring, typically in the range of 1.5-4.0 ppm. A distinct signal for the anomeric proton (O-CH-N) will appear further downfield, around 5.5-6.0 ppm. The pyridazinone ring proton will also be present in the aromatic region.

-

¹³C NMR: The spectrum will show signals corresponding to the carbons of the pyridazinone ring and the five distinct carbons of the THP group. The anomeric carbon will be a key signal, typically around 85-95 ppm.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 250.0, exhibiting the characteristic isotopic pattern for two chlorine atoms.

-

Infrared (IR) Spectroscopy: The disappearance of the N-H stretch from the starting material (around 3100-3300 cm⁻¹) and the presence of strong C-O-C stretching bands (around 1000-1150 cm⁻¹) from the THP ether are indicative of a successful reaction. The pyridazinone carbonyl (C=O) stretch will remain, typically around 1650-1680 cm⁻¹.

Safety, Handling, and Deprotection

Safety Precautions

Working with chlorinated heterocyclic compounds requires strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves. [11]* Handling: Conduct all operations in a well-ventilated chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. [11]* Disposal: Dispose of chemical waste according to local institutional and governmental regulations. Do not let the product enter drains or waterways. [11]

The Strategic Reversibility: THP Deprotection

The utility of the THP group lies in its facile removal to unmask the N-H functionality for subsequent reactions. This is typically achieved via acid-catalyzed hydrolysis. [8][12]

Caption: General workflow for THP group deprotection.

A common procedure involves stirring the THP-protected compound in an alcohol solvent like methanol or ethanol with a catalytic amount of a strong acid (e.g., HCl, TsOH) at room temperature until the reaction is complete, liberating the desired N-H pyridazinone. [12]

Conclusion and Future Outlook

The synthesis of 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one is a fundamental and enabling transformation for chemists working with pyridazinone scaffolds. The protocol described herein is robust, high-yielding, and relies on common laboratory reagents. The resulting THP-protected intermediate is a stable, versatile platform for further synthetic diversification. By masking the reactive N-H site, this strategy opens the door to selective modifications at the C4 and C5 positions, paving the way for the development of novel compounds with potential applications in pharmacology and materials science. [5][13]The logical application of this protecting group strategy is a cornerstone of efficient and controlled synthesis in modern organic chemistry.

References

- AK Scientific, Inc. Safety Data Sheet (United States). 3,5-Dichloropyridazine. AK Scientific, Inc. [URL: https://www.aksci.com/sds/2493.pdf]

- Benchchem. Synthesis routes of 4,5-Dichloro-3(2H)-pyridazinone. Benchchem. [URL: https://www.benchchem.com/synthesis-route/B026424]

- Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis. [URL: https://totalsynthesis.com/thp-protecting-group-thp-protection-deprotection-mechanism/]

- Alonso, J., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5345579/]

- Lee, H.-G., et al. (2010). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. ResearchGate. [URL: https://www.researchgate.net/publication/228383236_Regiochemistry_in_Reaction_of_45-Dichloro-2-cyanopyridazin-32H-one_with_Nucleophiles]

- Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis. [URL: https://totalsynthesis.com/thp-protecting-group-thp-protection-deprotection-mechanism/]

- Organic Chemistry Portal. Tetrahydropyranyl Ethers. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/protection/O-THP.shtm]

- Google Patents. WO2007009913A1 - Pyridazinone derivatives as thyroid hormone receptor agonists. Google Patents. [URL: https://patents.google.

- Suzhou Highfine Biotech. (2024). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I). Suzhou Highfine Biotech. [URL: https://www.highfine.com/blogs/news/protecting-groups-in-organic-synthesis-protection-and-deprotection-of-alcoholic-hydroxyl-groups-i]

- PubChem. 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10729262]

- MDPI. (2022). 4,5-Dihydro-2H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones. MDPI. [URL: https://www.mdpi.com/1422-8599/29/1/29]

- ChemicalBook. 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6465074.htm]

- MDPI. (2024). Anti-Inflammatory and Antioxidant Pyrrolo[3,4-d]pyridazinone Derivatives Interact with DNA and Bind to Plasma Proteins—Spectroscopic and In Silico Studies. MDPI. [URL: https://www.mdpi.com/1420-3049/29/4/783]

- Chem-Impex. 4,5-Dichloro-3(2H)-pyridazinone. Chem-Impex. [URL: https://www.chemimpex.com/products/06424]

- MDPI. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. MDPI. [URL: https://www.mdpi.com/1420-3049/15/3/1726]

- Molecules. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules. [URL: https://www.mdpi.com/1420-3049/15/3/1726/pdf]

- NIH. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9345716/]

- ResearchGate. Examples of bioactive compounds containing the 3,4-dihydro-2H-pyran and... ResearchGate. [URL: https://www.researchgate.net/figure/Examples-of-bioactive-compounds-containing-the-3-4-dihydro-2H-pyran-and_fig1_273138865]

- PubMed. (2017). Synthesis of Hybrids of Dihydropyrimidine and Pyridazinone as potential Anti-Breast Cancer Agents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28486908/]

- Beilstein Journals. (2020). Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles. Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/16/226]

- RSC Publishing. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/md/d1md00155a]

- Sigma-Aldrich. 3,4-Dihydro-2H-pyran Dihydropyran. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/103/305/d106404-technical-bulletin-2.pdf]

- PubMed Central. (2023). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10593467/]

- MDPI. (2021). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. MDPI. [URL: https://www.mdpi.com/1420-3049/26/22/6890]

Sources

- 1. mdpi.com [mdpi.com]

- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Hybrids of Dihydropyrimidine and Pyridazinone as potential Anti-Breast Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 8. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 10. 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one | C9H10Cl2N2O2 | CID 10729262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. aksci.com [aksci.com]

- 12. total-synthesis.com [total-synthesis.com]

- 13. mdpi.com [mdpi.com]

Spectroscopic Elucidation of 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one: A Technical Guide for Researchers

Introduction

In the landscape of modern drug discovery and agrochemical development, pyridazinone derivatives represent a privileged scaffold, demonstrating a wide array of biological activities. Among these, 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one serves as a key synthetic intermediate. The introduction of the tetrahydropyran (THP) group at the N-2 position is a common strategy to protect the pyridazinone nitrogen, enabling selective functionalization at other positions of the heterocyclic core. A thorough understanding of the spectroscopic characteristics of this molecule is paramount for reaction monitoring, quality control, and the rational design of subsequent synthetic transformations.

This technical guide provides an in-depth analysis of the expected spectroscopic data for 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As experimental spectra for this specific compound are not widely published, this guide will leverage a predictive and comparative approach, drawing upon established spectroscopic principles and data from analogous structures to provide a robust and scientifically-grounded characterization. This methodology not only offers a comprehensive spectroscopic profile but also illustrates the logic of spectral interpretation for complex heterocyclic systems.

Molecular Structure and Key Spectroscopic Regions

The structure of 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one combines the electron-deficient 4,5-dichloropyridazinone ring with the flexible, saturated tetrahydropyran moiety. This combination gives rise to distinct spectroscopic signatures.

Figure 1: Key structural features of 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one influencing its spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule, providing detailed information about the hydrogen and carbon environments.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for both the pyridazinone and THP moieties. The anomeric proton of the THP ring, being adjacent to both the ring oxygen and the pyridazinone nitrogen, will be the most downfield signal of the saturated portion of the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale and Comparative Insights |

| ~ 8.0 - 8.2 | s | 1H | H-6 (pyridazinone) | The single proton on the dichloropyridazinone ring is expected to be significantly deshielded due to the electron-withdrawing effects of the adjacent carbonyl group and nitrogen atoms. Its chemical shift will be downfield compared to the unsubstituted pyridazinone. |

| ~ 5.8 - 6.0 | dd | 1H | H-2' (anomeric) | This proton is in a hemiaminal-like environment, deshielded by both the ring oxygen and the pyridazinone nitrogen. The coupling pattern will be a doublet of doublets due to axial and equatorial couplings to the adjacent methylene protons (H-3'). |

| ~ 3.9 - 4.1 | m | 1H | H-6' (axial) | One of the protons of the methylene group adjacent to the THP oxygen, typically the axial proton, appears at a lower field. |

| ~ 3.5 - 3.7 | m | 1H | H-6' (equatorial) | The corresponding equatorial proton of the C-6' methylene group. |

| ~ 1.5 - 2.0 | m | 6H | H-3', H-4', H-5' | The remaining methylene protons of the THP ring will appear as a complex multiplet in the aliphatic region. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the free induction decay (FID) with an appropriate window function and perform a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift scale to the residual solvent peak.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide complementary information, confirming the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| ~ 158 - 160 | C=O (C-3) | The carbonyl carbon of the pyridazinone ring is expected in this region, typical for amide-like carbonyls. |

| ~ 145 - 147 | C-Cl (C-4/C-5) | The two carbon atoms bearing chlorine atoms will be downfield due to the electronegativity of the halogen. They may have very similar chemical shifts. |

| ~ 135 - 137 | C-H (C-6) | The sole methine carbon on the pyridazinone ring. |

| ~ 85 - 87 | C-H (C-2', anomeric) | The anomeric carbon of the THP ring is significantly downfield due to its attachment to two heteroatoms (N and O). |

| ~ 67 - 69 | C-H₂ (C-6') | The methylene carbon adjacent to the THP oxygen. |

| ~ 30 - 32 | C-H₂ (C-3') | Methylene carbon of the THP ring. |

| ~ 25 - 27 | C-H₂ (C-5') | Methylene carbon of the THP ring. |

| ~ 22 - 24 | C-H₂ (C-4') | Methylene carbon of the THP ring. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped for carbon detection.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans and a suitable relaxation delay are crucial due to the lower natural abundance of ¹³C and longer relaxation times.

-

Data Processing: Process the FID, apply a Fourier transform, and perform phasing and baseline correction.

Figure 2: A generalized workflow for the NMR analysis of the target compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |

| ~ 2950 - 2850 | Medium | C-H stretch (aliphatic) | Corresponds to the C-H stretching vibrations of the methylene groups in the THP ring. |

| ~ 1670 - 1690 | Strong | C=O stretch (amide) | A strong absorption band characteristic of the carbonyl group in the pyridazinone ring. The exact position can be influenced by the electronic effects of the substituents. |

| ~ 1600 - 1580 | Medium | C=N stretch | Stretching vibration of the carbon-nitrogen double bond within the pyridazinone ring. |

| ~ 1100 - 1050 | Strong | C-O stretch (ether) | Characteristic strong absorption for the C-O-C ether linkage within the THP ring. |

| ~ 800 - 750 | Strong | C-Cl stretch | Stretching vibrations of the carbon-chlorine bonds. |

Experimental Protocol for FTIR Spectroscopy:

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be acquired and subtracted from the sample spectrum.

-

Data Analysis: Identify and assign the major absorption bands to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z Value | Ion | Rationale for Fragmentation |

| 248/250/252 | [M]⁺ | The molecular ion peak. The isotopic pattern (approximately 9:6:1 ratio) will be characteristic of a molecule containing two chlorine atoms. |

| 164/166 | [M - C₅H₈O]⁺ | Loss of the tetrahydropyran moiety as a neutral molecule. |

| 85 | [C₅H₉O]⁺ | Fragmentation of the THP ring, a common fragment for this group. |

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique that will induce fragmentation. Electrospray Ionization (ESI) is a softer technique that would likely show a prominent protonated molecular ion [M+H]⁺.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Figure 3: Predicted major fragmentation pathways in EI-MS.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one. By integrating fundamental principles of NMR, IR, and MS with comparative data from structurally related compounds, we have constructed a comprehensive spectral profile that can guide researchers in the synthesis, purification, and further derivatization of this important heterocyclic building block. The provided experimental protocols offer a standardized approach to obtaining high-quality data. As with any predictive analysis, experimental verification remains the gold standard, and it is our hope that this guide will serve as a valuable reference for those undertaking the empirical study of this and similar pyridazinone derivatives.

References

-

Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H) - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]

-

Studies on new substituted pyridazinones: synthesis and biological evaluation - SciELO. (n.d.). Retrieved January 22, 2026, from [Link]

-

1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]

-

New N-Substituted-1,2,4-triazole Derivatives of Pyrrolo[3,4-d]pyridazinone with Significant Anti-Inflammatory Activity—Design, Synthesis and Complementary In Vitro, Computational and Spectroscopic Studies - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

-

Studies on new substituted pyridazinones: Synthesis and biological evaluation. (n.d.). Retrieved January 22, 2026, from [Link]

- Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. (2010). Bulletin of the Korean Chemical Society, 31(3), 733-736.

-

Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]

-

4,5-Dichloro-2-methyl-pyridazin-3(2H)-one - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]

-

Synthesis of New 4,5-3(2H)pyridazinone Derivatives and Their Cardiotonic, Hypotensive, and Platelet Aggregation Inhibition Activities - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

-

FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS - Chemguide. (n.d.). Retrieved January 22, 2026, from [Link]

-

Infrared Spectroscopy- A spectro-analytical tool in chemistry. (n.d.). Retrieved January 22, 2026, from [Link]

-

Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. (n.d.). Retrieved January 22, 2026, from [Link]

-

(PDF) Structural determination of -lactams by 1 H and 13 C NMR - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved January 22, 2026, from [Link]

-

Tetrahydropyranyl Ethers - Organic Chemistry Portal. (n.d.). Retrieved January 22, 2026, from [Link]

-

Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

-

Modular Synthesis of Geminal Triarylmethyl and Chiral Diarylmethyl Boronates via Arylation of Solid α-Boryl Organozinc Reagents - American Chemical Society. (n.d.). Retrieved January 22, 2026, from [Link]

-

Special Issue : N-Heterocycles: Synthesis, Functionalization, Electrochemical, Spectroscopic Characterization and Mechanistic Investigation - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]

-

Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]

-

Insights on the Synthesis of N-Heterocycles Containing Macrocycles and Their Complexion and Biological Properties - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

-

Fragmentation (mass spectrometry) - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2020, May 30). Retrieved January 22, 2026, from [Link]

-

Infrared Spectrometry - MSU chemistry. (n.d.). Retrieved January 22, 2026, from [Link]

-

NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS - Jetir.Org. (n.d.). Retrieved January 22, 2026, from [Link]

-

1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o - CORE. (n.d.). Retrieved January 22, 2026, from [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved January 22, 2026, from [Link]

-

Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC. (2017, March 8). Retrieved January 22, 2026, from [Link]

- Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (2025, May 10). International Journal of Biosciences and Research, 3(5), 271-280.

-

15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC - PubMed Central. (2017, July 19). Retrieved January 22, 2026, from [Link]

An In-Depth Technical Guide to the Physical Characteristics of 4,5-Dichloro-2-(THP)-2H-pyridazin-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichloro-2-(tetrahydropyran-2-yl)-2H-pyridazin-3-one, a derivative of the biologically significant pyridazinone core, is a compound of interest in medicinal and agricultural chemistry.[1][2] The introduction of the tetrahydropyranyl (THP) protecting group at the N2 position modifies the physicochemical properties of the parent 4,5-dichloropyridazin-3-one molecule, influencing its solubility, stability, and interaction with biological systems. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, alongside detailed experimental protocols for their determination, offering a framework for its application in research and development. The pyridazin-3(2H)-one scaffold itself is a key feature in a variety of biologically active compounds with applications ranging from cardiovascular to anti-cancer agents.[3]

Molecular Structure and Core Properties

The foundational attributes of a molecule dictate its behavior in both chemical and biological environments. Here, we delineate the fundamental properties of 4,5-Dichloro-2-(THP)-2H-pyridazin-3-one.

Caption: Molecular graph of 4,5-Dichloro-2-(THP)-2H-pyridazin-3-one.

A summary of the core physical and chemical identifiers for 4,5-Dichloro-2-(THP)-2H-pyridazin-3-one is presented in the table below.

| Property | Value | Source |

| CAS Number | 173206-13-8 | [4] |

| Molecular Formula | C₉H₁₀Cl₂N₂O₂ | [5] |

| Molecular Weight | 249.09 g/mol | [5] |

| Appearance | Light yellow to yellow solid | [4] |

| Storage Conditions | Inert atmosphere, 2-8°C | [5] |

Thermal Properties

The thermal behavior of a compound is critical for its handling, purification, and formulation.

Melting Point

The melting point of 4,5-Dichloro-2-(THP)-2H-pyridazin-3-one has been reported to be in the range of 75-77 °C .[4] This is significantly lower than its unprotected precursor, 4,5-dichloro-3(2H)-pyridazinone, which melts at 201-206 °C.[6] The addition of the bulky, non-polar THP group disrupts the intermolecular hydrogen bonding and packing that is present in the parent compound, leading to a reduction in the energy required to transition from a solid to a liquid state.

Boiling Point

The predicted boiling point for this compound is approximately 318.7 °C .[4] It is important to note that this is a computed value and experimental verification is required. Given the compound's complexity, it is likely to decompose at or before its boiling point under atmospheric pressure.

Solubility Profile

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a chemical compound. While specific spectra for 4,5-Dichloro-2-(THP)-2H-pyridazin-3-one are not widely published, the expected spectral features can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyridazinone ring, as well as a complex set of signals for the protons of the THP ring. The anomeric proton of the THP group, adjacent to both the ring oxygen and the pyridazinone nitrogen, would likely appear as a distinct downfield signal.

-

¹³C NMR: The carbon NMR would show distinct signals for the carbonyl carbon, the two chlorinated carbons of the pyridazinone ring, and the carbons of the THP group.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1650-1700 cm⁻¹. Other characteristic peaks would include C-Cl, C-N, and C-O stretching vibrations. The absence of a broad N-H stretching band (around 3200-3400 cm⁻¹) would confirm the substitution at the N2 position.[8]

Mass Spectrometry (MS)

Mass spectrometry would be expected to show a molecular ion peak corresponding to the compound's molecular weight (249.09 g/mol ). The isotopic pattern of this peak would be characteristic for a molecule containing two chlorine atoms.

Experimental Protocols

To ensure the scientific integrity of research, it is crucial to employ validated methods for characterizing compounds. The following are standard protocols for determining the key physical properties of 4,5-Dichloro-2-(THP)-2H-pyridazin-3-one.

Caption: A generalized workflow for the synthesis and characterization of the title compound.

Melting Point Determination

-

Apparatus: Calibrated melting point apparatus.

-

Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube, sealed at one end.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is increased at a steady rate, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.

Solubility Assessment

-

Solvents: A range of solvents of varying polarity (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane) should be tested.

-

Procedure: To a small, known amount of the compound (e.g., 1-5 mg) in a vial, the solvent is added dropwise with agitation until the solid dissolves completely. The solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by measuring the amount of solvent required.

Spectroscopic Analysis

-

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

-

IR Spectroscopy:

-

Sample Preparation: The spectrum can be obtained using a KBr pellet of the solid sample or as a thin film from a solution evaporated on a salt plate.

-

Acquisition: Record the spectrum using an FTIR spectrometer.

-

-

Mass Spectrometry:

-

Ionization Method: Electrospray ionization (ESI) is a suitable method for this compound.

-

Analysis: Obtain a high-resolution mass spectrum to confirm the elemental composition.

-

Conclusion

This technical guide has synthesized the available and predicted physical characteristics of 4,5-Dichloro-2-(THP)-2H-pyridazin-3-one. The addition of the THP group significantly alters the properties of the parent pyridazinone, most notably by lowering its melting point and increasing its lipophilicity. While some key physical data has been reported, further experimental validation, particularly for solubility and spectroscopic characteristics, is necessary for a complete profile of this compound. The provided experimental protocols offer a standardized approach for researchers to obtain this critical data, thereby facilitating the advancement of its potential applications in drug discovery and development.

References

- Banerjee, S., et al. (2009). Crystal Structure of 4,5-dichloro-2-methylpyridazin-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3055.

-

El-Gazzar, A. R. B. A., et al. (2015). Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities. Medicinal Chemistry Research, 24(1), 233–247.[2][9]

-

LookChem. (n.d.). 4,5-Dichloro-3(2H)-pyridazinone. Retrieved from [Link][7]

-

MDPI. (2019). 4,5-Dihydro-2H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones. Molecules, 24(23), 4279.[1]

-

MDPI. (2017). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules, 22(8), 1275.[8]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73247, 4,5-Dichloro-3-hydroxypyridazine. Retrieved from [Link][10]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2782225, 2-Tert-butyl-4,5-dichloro-2,3-dihydropyridazin-3-one. Retrieved from [Link][11]

-

Ottokemi. (n.d.). 2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one, 95%. Retrieved from [Link][12]

Sources

- 1. 4,5-Dihydro-2H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones [mdpi.com]

- 2. Synthesis of new 4,5-3(2H)pyridazinone derivatives and their cardiotonic, hypotensive, and platelet aggregation inhibition activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4,5-Dichloro-2-methylpyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one | 173206-13-8 [chemicalbook.com]

- 5. 173206-13-8|4,5-Dichloro-2-(tetrahydro-2H-pyran-2-yl)pyridazin-3(2H)-one|BLD Pharm [bldpharm.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 4,5-Dichloro-3(2H)-pyridazinone|lookchem [lookchem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. 4,5-Dichloro-3-hydroxypyridazine | C4H2Cl2N2O | CID 73247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Tert-butyl-4,5-dichloro-2,3-dihydropyridazin-3-one | C8H10Cl2N2O | CID 2782225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4,5-Dichloro-2-(2-methyl-2-propanyl)-3(2H)-pyridazinone | 2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one, 95% | 84956-71-8 | 2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one, 95% | Ottokemi™ Product [ottokemi.com]

A Technical Guide to the Solubility of 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one in Organic Solvents

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical methodologies to facilitate a thorough understanding and empirical determination of the compound's solubility in various organic solvents. While direct, quantitative solubility data for this specific molecule is not extensively published, this guide leverages established principles of physical chemistry and data from structurally analogous compounds to provide a robust predictive framework and a detailed experimental protocol for its determination.

Introduction: The Significance of Solubility in Drug Development

4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one is a heterocyclic compound belonging to the pyridazinone class. Pyridazinone derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including cardiovascular, anti-inflammatory, and anticancer properties[1][2]. The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter throughout the drug development lifecycle. It influences everything from the ease of synthesis and purification to the feasibility of formulation and the drug's ultimate bioavailability. A comprehensive understanding of a compound's solubility profile is therefore a prerequisite for its successful development.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by its physicochemical properties and its interactions with the solvent. The structure of 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one, as indexed in chemical databases, provides several clues to its likely solubility behavior[3][4].

| Property | Value/Observation | Implication for Solubility |

| Molecular Formula | C₉H₁₀Cl₂N₂O₂ | The presence of heteroatoms (N, O) and a carbonyl group suggests the potential for polar interactions and hydrogen bonding. |

| Molecular Weight | 253.09 g/mol | A moderate molecular weight that does not inherently limit solubility. |

| Functional Groups | Pyridazinone ring, Dichloro substitution, Tetrahydropyran moiety | The dichlorinated pyridazinone core is relatively nonpolar, while the tetrahydropyran ring and the carbonyl group introduce polarity and potential hydrogen bond acceptor sites. |

| Polarity | The molecule possesses both polar and nonpolar regions. | Expected to be soluble in a range of organic solvents, with higher solubility in those that can engage in dipole-dipole interactions and hydrogen bonding. |

Based on these properties, the expected solubility of 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one in different classes of organic solvents is as follows:

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): High solubility is anticipated in these solvents. The polar nature of the solvent can effectively solvate the polar regions of the molecule. For instance, studies on similar pyridazinone derivatives have shown high solubility in DMSO[5].

-

Polar Protic Solvents (e.g., Ethanol, Methanol, Isopropanol): Good to moderate solubility is expected. These solvents can act as both hydrogen bond donors and acceptors, interacting with the heteroatoms in the compound.

-

Nonpolar Solvents (e.g., Toluene, Hexane, Cyclohexane): Lower solubility is predicted in these solvents. While the dichlorinated ring system has some nonpolar character, the overall polarity of the molecule will likely limit its solubility in highly nonpolar media. The parent pyridazine ring is known to be practically insoluble in very apolar solvents like cyclohexane[6].

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate to good solubility is expected due to the presence of chlorine atoms in both the solute and the solvent, leading to favorable dipole-dipole interactions.

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step methodology for the experimental determination of the solubility of 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Materials and Equipment

-

4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one (analytical standard)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

The experimental workflow for determining the equilibrium solubility of the target compound is illustrated in the diagram below.

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. WO2007009913A1 - Pyridazinone derivatives as thyroid hormone receptor agonists - Google Patents [patents.google.com]

- 3. 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one | C9H10Cl2N2O2 | CID 10729262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one | 173206-13-8 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

Reactivity of the C-Cl bonds in dichloropyridazinones

An In-Depth Technical Guide to the Reactivity of C-Cl Bonds in Dichloropyridazinones

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloropyridazinones are privileged scaffolds in medicinal chemistry, serving as versatile building blocks for a wide array of biologically active molecules.[1][2] Their utility stems from the differential reactivity of their two carbon-chlorine (C-Cl) bonds, which allows for selective, stepwise functionalization. This guide provides a comprehensive analysis of the factors governing this reactivity, with a primary focus on achieving regioselectivity in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. We will delve into the electronic underpinnings of the pyridazinone core, explore the influence of nucleophiles and reaction conditions, and present practical, field-proven protocols to empower researchers in the synthesis of complex molecular architectures.

The Electronic Architecture of Dichloropyridazinones

The reactivity of any heteroaromatic system is dictated by the distribution of electron density within the ring.[3] The pyridazinone nucleus is characterized by two adjacent, electron-withdrawing nitrogen atoms and a carbonyl group, which collectively render the ring electron-deficient. This intrinsic electronic property is the primary driver for the susceptibility of the chlorinated carbon atoms to nucleophilic attack.

The two most common isomers, 3,6-dichloropyridazine and 4,5-dichloropyridazin-3-one, present distinct electronic landscapes:

-

3,6-Dichloropyridazine : In this symmetrical molecule, the C3 and C6 positions are electronically equivalent. The electron-withdrawing effect of the two nitrogen atoms significantly polarizes the C-Cl bonds, making both carbons highly electrophilic.[4]

-

4,5-Dichloropyridazin-3-one : This isomer lacks symmetry. The C5 carbon is adjacent to a nitrogen atom, while the C4 carbon is flanked by the carbonyl group and a C=C double bond. This arrangement leads to a non-uniform distribution of electron density, making one position inherently more reactive than the other. Typically, the carbon atom most activated by electron-withdrawing groups is the preferred site for initial nucleophilic attack.[5]

The following diagram illustrates the key positions and their general susceptibility to nucleophilic attack, driven by the inductive effects of the nitrogen and oxygen atoms.

Caption: Electronic profiles of common dichloropyridazinone isomers.

Mastering Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

The most common transformation of dichloropyridazinones is the SNAr reaction. This two-step addition-elimination mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is paramount and is the key to understanding and controlling regioselectivity. Factors that stabilize this complex, such as strong electron-withdrawing groups, will accelerate the reaction.[5]

The Decisive Role of the Nucleophile

Selective monosubstitution of a single chlorine atom can often be achieved by careful selection of the nucleophile.[6] The inherent properties of the nucleophile, such as its hardness/softness and steric bulk, can dictate the site of attack.

-

Hard vs. Soft Nucleophiles : Hard nucleophiles (e.g., alkoxides, primary amines) often react faster at the most electronically deficient carbon. In contrast, softer nucleophiles (e.g., thiols) can exhibit different selectivity profiles, sometimes favoring the alternative position due to orbital overlap considerations.[7]

-

Steric Hindrance : Bulky nucleophiles will preferentially attack the less sterically hindered C-Cl bond. This principle can be exploited to override inherent electronic preferences. For instance, if the C4 position is electronically favored but sterically encumbered by an adjacent substituent, a bulky nucleophile may be directed to C5.

The Influence of Reaction Conditions

Solvent, temperature, and the choice of base are critical levers for controlling the outcome of SNAr reactions.

-

Solvent : Polar aprotic solvents like DMF, DMSO, or NMP are commonly used as they can solvate the cation of the base and the charged Meisenheimer intermediate, thereby accelerating the reaction.

-

Temperature : Reactions are often run at elevated temperatures to overcome the activation energy. However, lower temperatures can enhance selectivity by favoring the pathway with the lower activation barrier, often leading to the thermodynamically more stable product. Careful temperature control is crucial for achieving high regioselectivity.

-

Base : A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, DIPEA) is required to neutralize the HCl generated during the substitution. The strength and solubility of the base can significantly impact the reaction rate and outcome.[7]

The following workflow outlines the key decision points for designing a selective SNAr reaction.

Caption: Workflow for optimizing regioselective SNAr reactions.

Quantitative Data on SNAr Reactions

The table below summarizes representative conditions for achieving regioselective monosubstitution on dichloropyridazinone scaffolds.

| Substrate | Nucleophile | Conditions | Product Position | Yield (%) | Regioselectivity | Reference |

| 3,6-Dichloropyridazine | 4-Methoxyphenol | K₂CO₃, DMF, 100 °C | C3/C6 | >85 | N/A (Symmetrical) | [6] |

| 3,6-Dichloropyridazine | Thiosemicarbazide | Ethanol, reflux | C3/C6 | Good | N/A (Symmetrical) | [6] |

| 4,5-Dichloro-2-methyl-6-nitro-2H-pyridazin-3-one | Substituted Phenols | Base, solvent | C5 | Moderate | Selective for C5 | [8] |

| 4,5,6-Trifluoropyridazin-3-one | Butylamine | N/A | C4 | Good | Major Isomer | [9] |

| 2,4-Dichloropyrimidine | Secondary Amines | N/A | C4 | High | >95:5 | [10][11] |

| 2,4-Dichloropyrimidine | Thiophenols | Weakly acidic | C4 | High | High | [11] |

*Data from analogous dichloropyrimidine systems are included to illustrate general principles of regioselectivity in dihalo-diazines.

Experimental Protocol: Selective Synthesis of 4,5-Dichloro-3-pyridazinone

Trustworthy protocols are the foundation of reproducible science. The following procedure for the synthesis of a key dichloropyridazinone intermediate is based on established literature.[12]

Objective: To synthesize 4,5-dichloro-3-pyridazinone from mucochloric acid and hydrazine sulfate.

Materials:

-

Mucochloric acid (3.9 g)

-

Hydrazine sulfate (3.1 g)

-

Sodium acetate (3.0 g)

-

Deionized water

Procedure:

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3.9 g of mucochloric acid in 50 mL of water.

-

Heating: Warm the stirred solution to 80-100 °C using a heating mantle.

-

Addition of Reagents: In a separate beaker, prepare a mixture of 3.1 g of hydrazine sulfate and 3.0 g of sodium acetate. Add this mixture portion-wise to the hot mucochloric acid solution over 5 minutes.

-

Reaction: Maintain the reaction mixture at 90-100 °C with vigorous stirring for 2 hours. A precipitate will begin to form.

-

Cooling & Isolation: After 2 hours, remove the heat source and allow the mixture to cool to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation.

-

Filtration: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake with two portions of cold water (10 mL each).

-

Drying & Recrystallization: Dry the crude solid in a vacuum oven at 50 °C. The product can be further purified by recrystallization from water to yield approximately 3.0 g of 4,5-dichloro-3-pyridazone as a solid.[12]

Expanding the Toolkit: Palladium-Catalyzed Cross-Coupling

While SNAr is powerful, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) offer a complementary strategy for forming C-C, C-N, and C-S bonds.[13] In these reactions, regioselectivity is not governed by the stability of a Meisenheimer complex but rather by the subtle interplay between the substrate and the palladium catalyst, particularly the choice of ligand.[14]

The catalytic cycle generally involves:

-

Oxidative Addition: The Pd(0) catalyst inserts into one of the C-Cl bonds. This is often the rate-determining and selectivity-determining step.

-

Transmetalation (Suzuki) or Coordination (Buchwald-Hartwig): The coupling partner is delivered to the palladium center.

-

Reductive Elimination: The new bond is formed, and the product is released, regenerating the Pd(0) catalyst.

Ligand choice can completely override the innate electronic preferences of the substrate.[7] For example, in the cross-coupling of 3,5-dichloropyridazine, the use of a dppf ligand favors reaction at the C3 position, whereas a Qphos ligand directs the reaction to the C5 position.[14] This remarkable control is often attributed to the steric profile of the ligand, which dictates which C-Cl bond can most effectively approach and insert into the palladium center.

Caption: The pivotal role of ligands in directing regioselectivity.

Conclusion

The dichloropyridazinone scaffold is a cornerstone of modern synthetic and medicinal chemistry. Its value lies in the tunable reactivity of its C-Cl bonds, which can be selectively addressed through a rational application of chemical principles. By carefully considering the substrate's electronic properties and strategically selecting nucleophiles, reaction conditions, and catalytic systems, researchers can unlock precise control over molecular functionalization. This guide has provided a framework for understanding these principles and a set of practical tools to aid in the design and execution of highly regioselective transformations, paving the way for the discovery of novel therapeutics and advanced materials.

References

-

PrepChem. (n.d.). Synthesis of 4,5-dichloro-3-pyridazone. PrepChem.com. Retrieved from [Link]

- Google Patents. (n.d.). CN104211644A - Novel synthesis method of 3,4-dichloropyridazine.

-

QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]

-

(2001). Nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. Retrieved from [Link]

-

ResearchGate. (n.d.). Ligand-dependent site-selectivity: e.g. 3,5-dichloropyridazine. Retrieved from [Link]

-

PubMed. (n.d.). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]

-

Physics Forums. (2015). Why is C-Cl bond in acyl chloride more reactive despite being highly polarized? Retrieved from [Link]

-

MDPI. (n.d.). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Retrieved from [Link]

-

Filo. (2025). The correct order of increasing reactivity of C-Cl bond towards nucleophile. Retrieved from [Link]

-

Sherif, M. H., et al. (2010). CHEMICAL STUDIES ON 3,6-DICHLOROPYRIDAZINE. Journal of American Science. Retrieved from [Link]

-

PubMed. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Retrieved from [Link]

-

Angene. (n.d.). Understanding the Chemical Properties and Applications of 3,6-Dichloropyridazine. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Reactivity of Organic Molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). Metalation of 3,6‐dichloropyridazine (6) and subsequent... Retrieved from [Link]

-

PubMed. (2009). Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

RSC Publishing. (n.d.). Halogen bonds in 2,5-dihalopyridine-copper(ii) chloride complexes. Retrieved from [Link]

-

Scribd. (n.d.). Heteroaromatic Reactivity Overview. Retrieved from [Link]

-

PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

MDPI. (n.d.). Insights into the C-Cl Bond Breaking in Epichlorohydrin Induced by Low Energy (<10 eV) Electrons. Retrieved from [Link]

-

Britannica. (n.d.). Heterocyclic compound - Aromaticity, Structure, Reactivity. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Retrieved from [Link]

-

PubMed Central. (n.d.). Carbon–heteroatom bond formation catalysed by organometallic complexes. Retrieved from [Link]

-

Arkivoc. (2022). Synthesis of chlorins and bacteriochlorins from cycloaddition reactions with porphyrins. Retrieved from [Link]

-

Save My Exams. (2025). Reactivity of Halogenoalkanes | Cambridge (CIE) A Level Chemistry Revision Notes 2023. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. physicsforums.com [physicsforums.com]

- 5. The correct order of increasing reactivity of C-Cl bond towards nucleophi.. [askfilo.com]

- 6. jofamericanscience.org [jofamericanscience.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. prepchem.com [prepchem.com]

- 13. Carbon–heteroatom bond formation catalysed by organometallic complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Ascendant Pyridazinone: A Technical Guide to the Synthesis, Reactivity, and Biological Landscape of 4,5-Dichloropyridazinone Derivatives

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of the chemistry and biological significance of 4,5-dichloropyridazinone derivatives. This guide delves into the synthetic pathways, chemical reactivity, and the burgeoning therapeutic potential of this versatile scaffold.

The pyridazinone core, a six-membered heterocycle with two adjacent nitrogen atoms, has garnered significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds. Among its halogenated congeners, 4,5-dichloropyridazin-3(2H)-one stands out as a pivotal building block for the synthesis of novel derivatives with promising pharmacological profiles, spanning from herbicidal to anticancer and antifungal activities. This guide will illuminate the foundational chemistry of this scaffold and explore the diverse applications of its derivatives.

The Genesis of a Scaffold: Synthesis of 4,5-Dichloropyridazin-3(2H)-one

The primary and most established route to the 4,5-dichloropyridazin-3(2H)-one core involves the reaction of mucochloric acid with a hydrazine source. This condensation reaction provides a straightforward and efficient method to construct the pyridazinone ring.

Synthesis from Mucochloric Acid

The reaction of mucochloric acid with hydrazine hydrate is a cornerstone in the synthesis of the 4,5-dichloropyridazinone scaffold. The general reaction scheme is depicted below. For instance, the synthesis of 2-substituted-4,5-dichloro-3(2H)-pyridazinones can be achieved by reacting mucochloric acid with a substituted hydrazine. For example, 2-methyl-4,5-dichloro-3(2H)-pyridazinone can be obtained in high yield by refluxing a mixture of methylhydrazine and mucochloric acid in an aqueous solution of hydrochloric acid[1].

Figure 1: General synthesis of 2-substituted-4,5-dichloropyridazin-3(2H)-ones.

A notable example is the synthesis of 2-tert-butyl-4,5-dichloro-3(2H)-pyridazinone, which involves reacting tert-butylhydrazine with mucochloric acid in a suitable solvent such as an aromatic hydrocarbon or a chlorinated hydrocarbon[1].

The Art of Transformation: Chemical Reactivity of 4,5-Dichloropyridazinones

The chemical versatility of the 4,5-dichloropyridazinone scaffold lies in the reactivity of the two chlorine atoms at the C4 and C5 positions. These positions are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups and the generation of diverse chemical libraries.

Nucleophilic Substitution Reactions

The chlorine atoms at the C4 and C5 positions of the pyridazinone ring are readily displaced by various nucleophiles. The regioselectivity of these reactions can often be controlled by the reaction conditions and the nature of the nucleophile.

Protocol for Nucleophilic Substitution:

A general procedure for the nucleophilic substitution of 2-(4-methylphenyl)-4,5-dichloropyridazin-3-one is as follows:

-

To a mixture of crude [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one in acetonitrile, add the desired substituted amine and anhydrous cesium carbonate.

-

Reflux the reaction mixture for 1.5 to 2.5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture over crushed ice and extract with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system like petroleum ether/diethyl ether[2].

This methodology allows for the synthesis of a variety of 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives[2].

Other Functionalizations

Beyond nucleophilic substitution, the 4,5-dichloropyridazinone core can undergo other functionalization reactions, such as nitration. For instance, the nitration of 4,5-dichloropyridazin-3(2H)-one can be achieved by stirring a mixture of the starting material with potassium nitrate in concentrated sulfuric acid at elevated temperatures[3].

Sources

Methodological & Application

Application Note: High-Purity Isolation of 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one via Automated Flash Chromatography

Abstract

This application note presents a detailed and optimized protocol for the purification of 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one, a key heterocyclic intermediate in pharmaceutical and agrochemical research. The inherent polarity of this molecule and potential impurities from its synthesis necessitate a robust chromatographic method to achieve high purity. This guide outlines a systematic approach using automated flash chromatography with a normal-phase silica gel stationary phase. We will detail the method development, from initial solvent scouting with Thin Layer Chromatography (TLC) to a scalable gradient elution protocol. The causality behind each experimental choice is explained to provide researchers with a comprehensive understanding of the purification strategy.

Introduction: The Purification Challenge

4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one is a substituted pyridazinone derivative.[1][2][3][4] The pyridazinone core is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[5][6][7] The synthesis of the target compound typically involves the reaction of 4,5-Dichloro-3(2H)-pyridazinone with 3,4-Dihydro-2H-pyran. This reaction can lead to a crude mixture containing unreacted starting materials, the desired product, and potential byproducts.

Potential Impurities:

-

Unreacted 4,5-Dichloro-3(2H)-pyridazinone: A highly polar starting material.

-

Polymeric byproducts: Arising from the acid-catalyzed reaction of dihydropyran.

-

Regioisomers or other side-products: Depending on the reaction conditions.

Given the polarity of the heterocyclic core, a well-designed chromatographic method is essential for isolating the target compound with the high degree of purity required for subsequent synthetic steps and biological screening.

Foundational Principles: Method Development Strategy

The purification strategy is built upon a logical progression from analytical to preparative scale chromatography. The key is to establish a solvent system that provides optimal separation between the target compound and its impurities.

Stationary Phase Selection

For compounds of moderate to high polarity, normal-phase chromatography using silica gel is a cost-effective and efficient first choice.[8] The silanol groups on the silica surface provide polar interaction sites for the separation of compounds based on their polarity.

Mobile Phase Scouting via Thin Layer Chromatography (TLC)

TLC is an indispensable tool for rapidly screening various solvent systems to identify the optimal mobile phase for flash chromatography. The goal is to achieve a retention factor (Rƒ) for the target compound in the range of 0.2 to 0.4.[8][9] This Rƒ range typically translates well to preparative column chromatography, ensuring good resolution and a reasonable elution time.[9] A good starting point for moderately polar compounds is a binary mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate.[10]

Experimental Protocol: Step-by-Step Purification

This protocol details the purification of a crude sample of 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one.

Materials and Equipment

| Material/Equipment | Specifications |

| Crude Sample | 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one |

| Stationary Phase | Silica Gel, 40-63 µm particle size |

| Solvents | Hexanes (HPLC Grade), Ethyl Acetate (HPLC Grade) |

| TLC Plates | Silica Gel 60 F254 |

| Visualization | UV lamp (254 nm) |

| Flash Chromatography System | Automated system with gradient capability and UV detector |

| Glassware | Vials, beakers, graduated cylinders, round-bottom flasks |

| Rotary Evaporator | For solvent removal |

Workflow Diagram

Caption: Workflow for the purification of 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one.

Detailed Methodology

Step 1: TLC Method Development

-

Prepare several TLC chambers with different ratios of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1).

-

Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spot the dissolved crude material onto the baseline of the TLC plates.

-

Develop the plates in the prepared chambers.

-

Visualize the developed plates under a UV lamp at 254 nm.

-

Identify the solvent system that provides an Rƒ value between 0.2 and 0.4 for the target compound and good separation from impurities. For this compound, a system of 30% Ethyl Acetate in Hexanes is often a good starting point.

Step 2: Sample Preparation (Dry Loading)

Dry loading is recommended to improve the resolution of the separation.[11]

-

Dissolve the crude sample in a minimal amount of a volatile solvent like dichloromethane.

-

Add a small amount of silica gel (approximately 2-3 times the weight of the crude sample) to the solution.

-

Remove the solvent under reduced pressure using a rotary evaporator until a dry, free-flowing powder is obtained.

Step 3: Flash Chromatography Setup and Execution

-

Select an appropriately sized pre-packed silica gel column based on the amount of crude material to be purified.

-

Equilibrate the column with the initial mobile phase (e.g., 10% ethyl acetate in hexanes) for at least 3-5 column volumes.

-

Load the prepared dry sample onto the top of the column.

-

Run the purification using a linear gradient elution. The gradient should be designed to gradually increase the polarity of the mobile phase.

Table 1: Suggested Gradient Profile

| Time (min) | % Ethyl Acetate in Hexanes | Flow Rate (mL/min) |

| 0-2 | 10 | 20 |

| 2-15 | 10 → 50 | 20 |

| 15-20 | 50 | 20 |

Step 4: Fraction Collection and Analysis

-

Collect fractions throughout the run based on the UV chromatogram.

-

Analyze the collected fractions by TLC using the solvent system identified in Step 1.

-

Pool the fractions containing the pure desired product.

Step 5: Product Isolation

-

Combine the pure fractions in a round-bottom flask.

-

Remove the solvent using a rotary evaporator.

-

Dry the resulting solid under high vacuum to remove any residual solvent.

-

Characterize the final product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, LC-MS) to confirm its identity and purity.

Troubleshooting and Optimization

| Problem | Possible Cause | Solution |

| Poor Separation | Inappropriate solvent system. | Re-evaluate the mobile phase using TLC. Consider a different solvent system (e.g., dichloromethane/methanol for more polar compounds).[10] |

| Column overloading. | Reduce the amount of sample loaded onto the column. | |

| Broad Peaks | Compound sparingly soluble in the mobile phase. | Consider a different mobile phase in which the compound is more soluble. |

| Diffusion on the column. | Increase the flow rate. | |

| No Elution of Product | Mobile phase is not polar enough. | Increase the gradient endpoint to a higher percentage of the polar solvent. |

| Product Elutes with the Solvent Front | Mobile phase is too polar. | Decrease the initial percentage of the polar solvent. |

Conclusion

This application note provides a robust and reproducible protocol for the purification of 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one using automated flash chromatography. By following a systematic approach of TLC-based method development and optimized gradient elution, researchers can achieve high purity of this valuable chemical intermediate. The principles and techniques described herein are broadly applicable to the purification of other moderately polar heterocyclic compounds.

References

- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.

- BenchChem. (n.d.). Synthesis routes of 4,5-Dichloro-3(2H)-pyridazinone.

-

PubChem. (n.d.). 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one. Retrieved January 22, 2026, from [Link]

-

Manera, C., et al. (2016). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. PubMed Central. Retrieved January 22, 2026, from [Link]

-

Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Retrieved January 22, 2026, from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved January 22, 2026, from [Link]

-

SOP: FLASH CHROMATOGRAPHY. (n.d.). Retrieved January 22, 2026, from [Link]

- Sakuntala, M. S. V., et al. (2012). A RP- HPLC method development and validation for the simultaneous estimation of glimepiride and pioglitazone HCl in tablet dosage forms. Journal of Chemical and Pharmaceutical Research, 4(1), 154-159.

-

PubChem. (n.d.). 4,5-Dichloro-2-phenyl-3(2H)-pyridazinone. Retrieved January 22, 2026, from [Link]

-

Chemsrc. (2025). CAS#:173206-13-8 | 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one. Retrieved January 22, 2026, from [Link]

- Jo, D. E., et al. (2019). Purification of Organic Compounds by Flash Column Chromatography. Journal of Visualized Experiments, (148), e59423.

- Yilmaz, I., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3782.

- Beil, A., et al. (2025). 4,5-Dihydro-2 H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones. Molecules, 31(1), 83.

- Al-Ghorbani, M., et al. (2022).

Sources

- 1. 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one | C9H10Cl2N2O2 | CID 10729262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one | 173206-13-8 [chemicalbook.com]

- 3. CAS#:173206-13-8 | 4,5-Dichloro-2-(tetrahydro-pyran-2-yl)-2H-pyridazin-3-one | Chemsrc [chemsrc.com]

- 4. 173206-13-8|4,5-Dichloro-2-(tetrahydro-2H-pyran-2-yl)pyridazin-3(2H)-one|BLD Pharm [bldpharm.com]

- 5. mdpi.com [mdpi.com]

- 6. 4,5-Dihydro-2 H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. science.uct.ac.za [science.uct.ac.za]

- 9. sorbtech.com [sorbtech.com]

- 10. Chromatography [chem.rochester.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application Note: 1H and 13C NMR Characterization of 4,5-Dichloro-2-(THP)-2H-pyridazin-3-one

<

Abstract: This document provides a comprehensive guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 4,5-Dichloro-2-(THP)-2H-pyridazin-3-one, a key intermediate in pharmaceutical synthesis. Detailed protocols for sample preparation, data acquisition, and spectral interpretation are presented, supported by theoretical explanations and practical insights. This guide is intended for researchers, scientists, and drug development professionals requiring robust analytical methods for the structural elucidation and purity assessment of this compound.

Introduction: The Significance of 4,5-Dichloro-2-(THP)-2H-pyridazin-3-one

The pyridazinone scaffold is a "wonder nucleus" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including cardiotonic, hypotensive, and anticancer effects.[1][2] 4,5-Dichloro-2-(THP)-2H-pyridazin-3-one serves as a crucial, versatile intermediate in the synthesis of these complex molecules. The introduction of the tetrahydropyran (THP) group as a protecting agent for the N-H proton allows for selective reactions at other positions of the pyridazinone ring.[3][4]

Accurate structural confirmation and purity assessment of this intermediate are paramount to ensure the integrity of the final active pharmaceutical ingredient (API). Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for this purpose, providing detailed information about the molecular structure at the atomic level. This application note outlines the principles and procedures for the complete ¹H and ¹³C NMR characterization of this important synthetic building block.

Predicted NMR Spectral Features

The structure of 4,5-Dichloro-2-(THP)-2H-pyridazin-3-one presents distinct features that translate into a predictable NMR spectrum. The key components are the dichloropyridazinone ring and the tetrahydropyran (THP) protecting group.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show signals corresponding to the single aromatic proton on the pyridazinone ring and the multiple protons of the THP group.

-

Pyridazinone Proton (H-6): A single proton is attached to the pyridazinone ring at the C-6 position. Due to the electron-withdrawing nature of the adjacent carbonyl group and nitrogen atoms, this proton is expected to be deshielded and appear as a singlet in the downfield region of the spectrum.

-